molecular formula C12H20O4 B8688677 Diethyl 2-(cyclobutylmethyl)malonate CAS No. 21782-47-8

Diethyl 2-(cyclobutylmethyl)malonate

Cat. No. B8688677
M. Wt: 228.28 g/mol
InChI Key: KXCXWZDZVIXGFE-UHFFFAOYSA-N
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Patent
US08258134B2

Procedure details

A solution of 2-cyclobutylmethyl-malonic acid diethyl ester (4.68 g, 20.5 mmol) in ethanol (45.4 mL) was treated with a solution of potassium hydroxide (3.45 g, 61.5 mmol) in water (11.4 mL). The reaction was then heated to 110° C. overnight. After this time, the reaction was cooled to 25° C. and was concentrated in vacuo. The residue was diluted with water (50 mL) which was then acidified with a 2N aqueous hydrochloric acid solution and then extracted with a 90/10 methylene chloride/methanol solution (3×50 mL). The combined organics were dried over sodium sulfate, filtered and concentrated in vacuo to afford 2-cyclobutylmethyl-malonic acid (1.22 g, 34.7%) as a tan solid. This material was used without further purification.
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
45.4 mL
Type
solvent
Reaction Step One
Name
Quantity
11.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[CH:5]([CH2:11][CH:12]1[CH2:15][CH2:14][CH2:13]1)[C:6]([O:8]CC)=[O:7])C.[OH-].[K+]>C(O)C.O>[CH:12]1([CH2:11][CH:5]([C:6]([OH:8])=[O:7])[C:4]([OH:16])=[O:3])[CH2:15][CH2:14][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.68 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)CC1CCC1)=O
Name
Quantity
3.45 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
45.4 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
11.4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction was cooled to 25° C.
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water (50 mL) which
EXTRACTION
Type
EXTRACTION
Details
extracted with a 90/10 methylene chloride/methanol solution (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)CC(C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: PERCENTYIELD 34.7%
YIELD: CALCULATEDPERCENTYIELD 34.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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